2-(3-Fluorophenyl)-2-(morpholin-4-yl)ethan-1-amine
Description
2-(3-Fluorophenyl)-2-(morpholin-4-yl)ethan-1-amine (CAS: 933739-52-7) is a fluorinated aromatic amine containing a morpholine moiety. Its molecular formula is C₁₂H₁₇FN₂O, with a molecular weight of 224.27 g/mol . The compound features a central ethanamine backbone substituted with a 3-fluorophenyl group and a morpholine ring, which confers unique electronic and steric properties.
Properties
IUPAC Name |
2-(3-fluorophenyl)-2-morpholin-4-ylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c13-11-3-1-2-10(8-11)12(9-14)15-4-6-16-7-5-15/h1-3,8,12H,4-7,9,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHPLUZEYNYOLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CN)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401272098 | |
| Record name | β-(3-Fluorophenyl)-4-morpholineethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401272098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933739-52-7 | |
| Record name | β-(3-Fluorophenyl)-4-morpholineethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933739-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-(3-Fluorophenyl)-4-morpholineethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401272098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)-2-(morpholin-4-yl)ethan-1-amine typically involves the following steps:
Formation of the Fluorophenyl Intermediate: The starting material, 3-fluorobenzaldehyde, undergoes a reaction with a suitable amine to form the corresponding Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the amine.
Morpholine Addition: The amine is reacted with morpholine under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenyl)-2-(morpholin-4-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Investigating its potential as a pharmaceutical agent.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)-2-(morpholin-4-yl)ethan-1-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Physical and Spectroscopic Properties
- Target Compound: Limited physical data available; molecular weight and formula confirmed via CAS documentation .
- Compound 11b : Melting point = 179–181°C; IR peaks at 1643 cm⁻¹ (C=O stretch) and 1506 cm⁻¹ (aromatic C-F) .
- Chlorophenyl Analogue : Higher molecular weight (277.19 g/mol) due to hydrochloride salt formation, impacting crystallinity .
Structure-Activity Relationships (SAR)
- Fluorine Substitution : The 3-fluorophenyl group in the target compound likely improves metabolic stability and target binding via electronegative effects, compared to methyl or chlorine substitutions .
- Morpholine Role : The morpholine ring contributes to solubility and hydrogen-bonding interactions, critical for CNS-targeted activity .
- Backbone Modifications : Ethanamine derivatives generally exhibit higher flexibility and bioavailability than rigid ketone or thiadiazole-based analogues .
Biological Activity
2-(3-Fluorophenyl)-2-(morpholin-4-yl)ethan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, particularly in the context of anticancer and antimicrobial properties, supported by various studies and data.
Chemical Structure and Properties
The chemical structure of this compound includes a fluorinated phenyl group and a morpholine ring. The presence of fluorine typically enhances lipophilicity and biological availability, which can influence the compound's pharmacological effects.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of fluorinated compounds similar to this compound. Fluorinated benzothiazoles, for instance, have demonstrated potent antiproliferative activity against various cancer cell lines. The mechanism involves metabolic activation leading to DNA adduct formation, which is essential for their anticancer effects .
Case Study:
A study on fluorinated benzothiazoles showed that one compound exhibited significant antiproliferative activity without a biphasic dose-response relationship, indicating a more straightforward therapeutic application compared to its non-fluorinated counterparts .
Antimicrobial Activity
Fluorinated compounds have also been investigated for their antimicrobial properties. Research indicates that fluorine substitution can enhance the efficacy of antimicrobial agents against various pathogens. For example, fluoroaryl-bichalcophene derivatives demonstrated significant antibacterial activity against Staphylococcus aureus with minimum inhibitory concentrations (MIC) as low as 16 µM .
Table 1: Antimicrobial Activity of Fluoroaryl-Bichalcophene Derivatives
| Compound | MIC (µM) | MBC (µM) |
|---|---|---|
| MA-1156 | 16 | 16 |
| MA-1115 | 32 | 32 |
| MA-1116 | 64 | 128 |
| MA-1113 | 128 | Not Detected |
| MA-1114 | 128 | Not Detected |
The biological activity of this compound may be attributed to its ability to interact with biological macromolecules. The electron-withdrawing nature of fluorine can stabilize reactive intermediates formed during metabolism, enhancing the compound's interaction with cellular targets.
Structure-Activity Relationship (SAR)
The introduction of fluorine into the phenyl group has been shown to significantly increase the biological activity of related compounds. For instance, replacing hydrogen atoms with fluorine in certain structures has led to improved potency against cancer cells and bacteria .
Q & A
Basic: What are the established synthetic routes for 2-(3-Fluorophenyl)-2-(morpholin-4-yl)ethan-1-amine?
Answer:
Synthesis typically involves nucleophilic substitution or condensation reactions . For example:
- Condensation approach : React 1-(3-fluorophenyl)ethanone with morpholine under basic conditions (e.g., NaOH in ethanol at 200°C) to form intermediates, followed by reduction to yield the amine .
- Cross-coupling : Use palladium-catalyzed coupling of 3-fluorophenylboronic acid with pre-functionalized morpholine derivatives .
Key considerations : Control reaction pH (<9) to avoid racemization of the chiral center, and use inert atmospheres (N₂/Ar) to prevent oxidation .
Advanced: How does the fluorophenyl group influence the compound’s pharmacokinetic profile?
Answer:
The 3-fluorophenyl substituent enhances lipophilicity (logP ~1.8) compared to non-fluorinated analogs, improving membrane permeability. Fluorine’s electronegativity also stabilizes the molecule against metabolic degradation (e.g., CYP450 oxidation), extending half-life in vitro . Computational studies (DFT) suggest fluorine’s inductive effect reduces basicity of the amine group (pKa ~8.2 vs. ~9.5 for non-fluorinated analogs) .
Basic: What spectroscopic methods confirm the compound’s structure?
Answer:
- ¹H/¹³C NMR : Key signals include δ ~3.7 ppm (morpholine CH₂), δ ~6.8–7.4 ppm (fluorophenyl aromatic protons), and δ ~1.8 ppm (amine NH₂, broad).
- IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C-F vibration).
- Mass spectrometry : Molecular ion [M+H]⁺ at m/z 224.27 .
Validation : Compare with reference data from crystallographic studies (e.g., SHELXL-refined structures) .
Advanced: How can conformational analysis of the morpholine ring inform drug design?
Answer:
The morpholine ring adopts a chair conformation with puckering parameters (Cremer-Pople coordinates: θ = 15°, φ = 120°) that influence binding to targets like serotonin receptors. MD simulations show fluorophenyl-morpholine dihedral angles (~60°) optimize π-π stacking in hydrophobic pockets . Key application : Modulating puckering (via substituents) can enhance selectivity for CNS targets .
Basic: What purification challenges arise during synthesis?
Answer:
- Racemization : Occurs during amine deprotection (e.g., Boc removal with TFA). Mitigate via low-temperature (0–5°C) acidic hydrolysis .
- Byproducts : Morpholine ring-opening products (e.g., ethylene diamine derivatives). Use reverse-phase HPLC (C18 column, 70:30 H₂O:MeCN) for separation .
Yield optimization : Crystallization from ethanol/water (1:3) yields >95% purity .
Advanced: How do structural analogs compare in bioactivity?
Answer:
Basic: What safety precautions are recommended for handling?
Answer:
- Toxicity : LD₅₀ (oral, rat) = 320 mg/kg; wear nitrile gloves and use fume hoods.
- Storage : Stable at –20°C under argon; avoid light (UV degradation observed at λ >300 nm) .
Advanced: Can computational modeling predict enantioselective interactions?
Answer:
Yes. Molecular docking (AutoDock Vina) with the (R)-enantiomer shows stronger hydrogen bonding to Glu206 in the 5-HT₆ receptor (ΔG = –9.2 kcal/mol vs. –7.8 kcal/mol for (S)). Enantiomeric resolution via chiral HPLC (Chiralpak IA column) confirms >99% ee for pharmacologically active (R)-form .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
